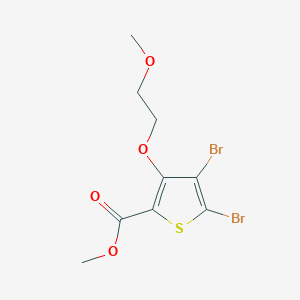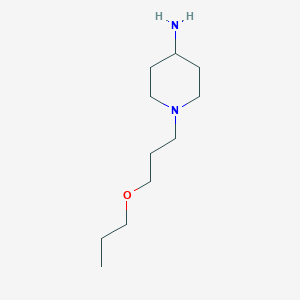
1-(3-Propoxypropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a piperidine ring (a six-membered heterocycle containing one nitrogen atom) and a propoxypropyl group attached to the nitrogen atom.
- The compound is colorless to pale yellow and exists as an oil.
- Its IUPAC name reflects the presence of a methoxypropyl group (3-methoxypropyl) on the piperidine ring.
1-(3-Propoxypropyl)piperidin-4-amine: is a chemical compound with the molecular formula and a molar mass of .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The specific mechanism of action for 1-(3-Propoxypropyl)piperidin-4-amine would depend on its context (e.g., as a drug or reagent).
- If it targets specific receptors or enzymes, further studies would be needed to elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties may continue to evolve as research progresses
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(3-propoxypropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2O/c1-2-9-14-10-3-6-13-7-4-11(12)5-8-13/h11H,2-10,12H2,1H3 |
InChI Key |
KYPWNAASHKAPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCN1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


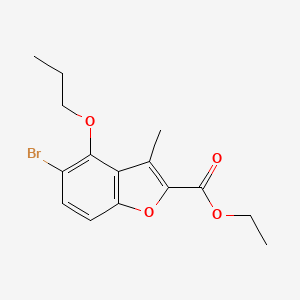

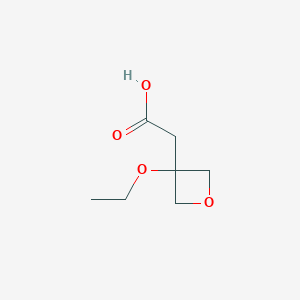
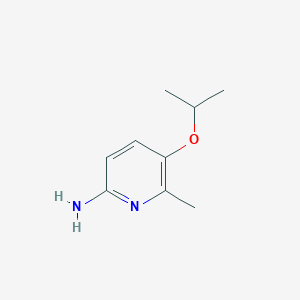
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
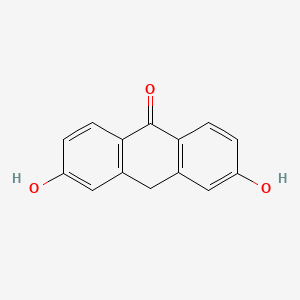
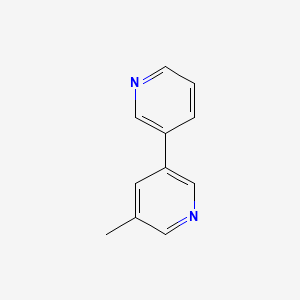
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
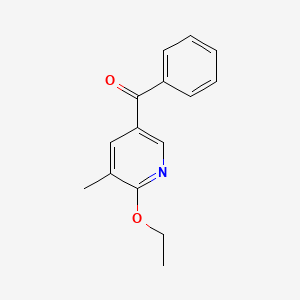
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)

